molecular formula C12H9N3O2S B2990507 2-(Phenylamino)thiazolo[4,5-B]pyridine-5,7-diol CAS No. 70604-16-9

2-(Phenylamino)thiazolo[4,5-B]pyridine-5,7-diol

Cat. No.: B2990507
CAS No.: 70604-16-9
M. Wt: 259.28
InChI Key: NFKHDZFUFMQWFX-UHFFFAOYSA-N
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Description

“2-(Phenylamino)thiazolo[4,5-B]pyridine-5,7-diol” is a chemical compound with the molecular formula C12H9N3O2S and a molecular weight of 259.28 . It is a derivative of thiazolo[4,5-b]pyridines, a class of compounds known for their wide range of pharmacological activities .


Synthesis Analysis

The synthesis of thiazolo[4,5-b]pyridines involves the construction of a bicyclic scaffold starting from thiazole or thiazolidine derivatives followed by pyridine annulation . This process results in the target fused thiazolo[4,5-b]pyridines .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a fused core scaffold that combines two potentially bioactive heterocyclic moieties, thiazole and pyridine . This structure features multiple reactive sites, enabling a wide range of modifications leading to novel polyfunctional analogs .

Scientific Research Applications

Discovery of Novel Agonists for A2A Adenosine Receptor

  • Research Finding: A study by Bharate et al. (2016) identified a novel class of compounds, including 2-phenylamino-thiazolo derivatives, as non-nucleoside partial agonists for the A2A adenosine receptor. These compounds were found to mimic the interactions of agonists' ribose, suggesting their potential in modulating receptor activities (Bharate et al., 2016).

Cycloaddition Reactions in Organic Synthesis

  • Research Finding: Alajarín et al. (2006) investigated the [2+2] cycloaddition of 2-(phenylamino)thiazoles. This study provided insights into the reaction mechanisms and the formation of complex structures, highlighting the versatility of 2-(phenylamino)thiazolo derivatives in synthetic chemistry (Alajarín et al., 2006).

Anticancer Activity of Thiazolo Derivatives

  • Research Finding: A study by Altuğ et al. (2011) explored the synthesis of thiazolo[3,2-a]pyridines, finding that some derivatives exhibited promising anticancer activity across various cancer cell lines. This research underscores the potential therapeutic applications of these compounds in cancer treatment (Altuğ et al., 2011).

Synthesis and Biological Activity of Thieno Derivatives

  • Research Finding: Research by Queiroz et al. (2010) on novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines revealed significant antitumoral activity against various human tumor cell lines. The study highlights the importance of these compounds in developing new cancer therapies (Queiroz et al., 2010).

Antifungal Activity of Pyrimidine Derivatives

  • Research Finding: Chhabria et al. (2011) synthesized thiazolo[4,5-d]pyrimidine derivatives with potent antifungal activity. This study demonstrates the potential of these compounds in addressing fungal infections (Chhabria et al., 2011).

Future Directions

The future directions for research on “2-(Phenylamino)thiazolo[4,5-B]pyridine-5,7-diol” and related compounds could involve further exploration of their pharmacological effects and potential applications in medicinal chemistry . Additionally, the development of novel synthetic techniques for these compounds could be a promising area of future research .

Properties

IUPAC Name

2-anilino-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c16-8-6-9(17)14-11-10(8)18-12(15-11)13-7-4-2-1-3-5-7/h1-6H,(H3,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKHDZFUFMQWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=C(S2)C(=CC(=O)N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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